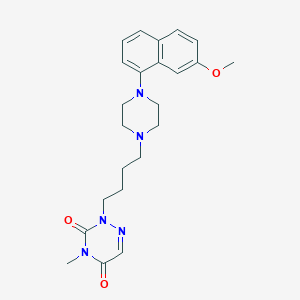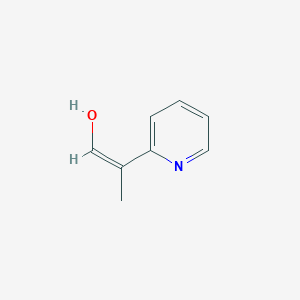
D-Glucopyranose, oligomeric, C8-10-alkyl glycosides
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Glucopyranose, oligomeric, C8-10-alkyl glycosides are a class of non-ionic surfactants derived from glucose and fatty alcohols. These compounds are known for their excellent biodegradability and low toxicity, making them environmentally friendly. They are widely used in various industries, including personal care, household cleaning, and industrial applications, due to their effective surface-active properties.
Synthetic Routes and Reaction Conditions:
Direct Glycosylation Method: This method involves the reaction of C8-10 fatty alcohols with glucose in the presence of an acidic catalyst.
Transglycosylation Method: This method involves two steps:
Industrial Production Methods: Industrial production typically follows the direct glycosylation method due to its simplicity and efficiency. The reaction is carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, leading to the formation of alcohols.
Substitution: These compounds can undergo substitution reactions where the alkyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous conditions.
Substitution: Various nucleophiles; typically carried out in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted glycosides depending on the nucleophile used.
Applications De Recherche Scientifique
D-Glucopyranose, oligomeric, C8-10-alkyl glycosides have a wide range of applications in scientific research:
Chemistry: Used as surfactants in various chemical reactions and processes, including emulsification, solubilization, and stabilization of colloidal systems.
Biology: Employed in cell lysis and protein extraction protocols due to their mild and non-denaturing properties.
Medicine: Investigated for their potential use in drug delivery systems due to their biocompatibility and ability to form micelles.
Mécanisme D'action
The primary mechanism of action of D-Glucopyranose, oligomeric, C8-10-alkyl glycosides is their ability to reduce surface tension at the interface between different phases (e.g., oil and water). This is achieved through the alignment of the hydrophobic alkyl chains with the hydrophobic phase and the hydrophilic glucose moieties with the aqueous phase. This alignment reduces the energy required to mix the phases, leading to the formation of stable emulsions or micelles .
Molecular Targets and Pathways:
Cell Membranes: These compounds can interact with cell membranes, leading to increased permeability and facilitating the extraction of intracellular components.
Proteins: They can interact with proteins, stabilizing them in solution and preventing aggregation.
Comparaison Avec Des Composés Similaires
- D-Glucopyranose, oligomeric, C12-14-alkyl glycosides
- Dodecyl glycoside
- Alkyl polyglucosides
Comparison:
- D-Glucopyranose, oligomeric, C8-10-alkyl glycosides are unique due to their specific alkyl chain length, which provides a balance between hydrophilicity and hydrophobicity, making them highly effective surfactants.
- D-Glucopyranose, oligomeric, C12-14-alkyl glycosides have longer alkyl chains, which can lead to higher hydrophobicity and potentially different solubilization properties.
- Dodecyl glycoside and alkyl polyglucosides have varying chain lengths and degrees of polymerization, which can affect their surface-active properties and applications .
Propriétés
Numéro CAS |
161074-97-1 |
|---|---|
Formule moléculaire |
C9H11NO4 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




